Bienvenue dans la boutique en ligne BenchChem!

DI-1859

Cullin 3 neddylation DCN1 inhibitor E3 ligase

DI-1859 is the premier covalent DCN1 inhibitor for researchers demanding high selectivity for the cullin 3 neddylation pathway. Its sub-nanomolar potency (Ki <1 nM) and irreversible binding enable sustained target engagement, ideal for CRL3/NRF2 studies. Choose DI-1859 over reversible analogs (DI-591) or pan-inhibitors (MLN4924) for superior potency (~1000-fold) and minimal off-target effects in vivo. Purchase with confidence for critical hepatotoxicity and oxidative stress research.

Molecular Formula C30H45N5O3S
Molecular Weight 555.8 g/mol
Cat. No. B12425293
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDI-1859
Molecular FormulaC30H45N5O3S
Molecular Weight555.8 g/mol
Structural Identifiers
SMILESCCC(=O)NC(CC1=NC2=C(S1)C=C(C=C2)C(C)C)C(=O)NC(CNC(=O)C(=C)CN(C)C)C3CCCCC3
InChIInChI=1S/C30H45N5O3S/c1-7-27(36)32-24(16-28-33-23-14-13-22(19(2)3)15-26(23)39-28)30(38)34-25(21-11-9-8-10-12-21)17-31-29(37)20(4)18-35(5)6/h13-15,19,21,24-25H,4,7-12,16-18H2,1-3,5-6H3,(H,31,37)(H,32,36)(H,34,38)/t24-,25+/m0/s1
InChIKeyHNIUOJXOXQUOMN-LOSJGSFVSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DI-1859 Procurement Guide: Potent, Covalent DCN1 Inhibitor for Selective Cullin 3 Neddylation Research


DI-1859 is a potent, selective, and covalent small-molecule inhibitor of DCN1 (defective in cullin neddylation protein 1) [1]. As a research-use-only compound (CAS 2247061-09-0, MW 555.78) , it functions by covalently binding to DCN1, thereby selectively blocking the neddylation of cullin 3 at low nanomolar concentrations, without affecting other cullin family members [1].

DI-1859: Why Alternative Neddylation Inhibitors Cannot Be Simply Substituted


The neddylation pathway involves multiple enzymes and distinct regulatory mechanisms. Substituting DI-1859 with other pathway inhibitors, such as the NAE inhibitor MLN4924 (pevonedistat) or the reversible DCN1 inhibitor DI-591, can lead to profoundly different experimental outcomes [1]. DI-1859's mechanism of covalent DCN1 targeting, combined with its enhanced potency and specific selectivity for cullin 3, provides a unique and non-interchangeable tool for studying the DCN1-UBC12-cullin 3 axis [1]. The quantitative comparisons below demonstrate that using a generic alternative would result in significantly different potency, selectivity, and in vivo efficacy profiles.

DI-1859: Head-to-Head Quantitative Differentiation vs. Key Comparators


DI-1859 vs. MLN4924 (Pevonedistat): Superior Potency in Inhibiting Cullin 3 Neddylation

DI-1859 demonstrates a substantial potency advantage over the first-in-class NAE inhibitor MLN4924 for inhibiting cullin 3 neddylation in liver cells. This difference is critical for experiments where low nanomolar target engagement is required .

Cullin 3 neddylation DCN1 inhibitor E3 ligase

DI-1859 vs. DI-591: 1000-Fold Improvement in Cellular Cullin 3 Neddylation Inhibition

DI-1859, a covalent inhibitor, is orders of magnitude more potent than its reversible predecessor, DI-591, in a cellular context. This immense difference underscores the critical advantage of the irreversible binding mechanism for achieving sustained pathway suppression [1][2].

DCN1 inhibitor Cullin 3 neddylation

DI-1859 vs. DI-591: Irreversible Covalent vs. Reversible Binding Mode

DI-1859 employs a covalent binding mechanism with DCN1, a mode of action validated by mass spectrometry and co-crystal structures, which fundamentally differentiates it from reversible inhibitors like DI-591 [1][2].

Covalent inhibitor DCN1 Structure-activity relationship

DI-1859 vs. Pan-Neddylation Inhibitors: Superior Cullin Selectivity

Unlike pan-neddylation inhibitors such as MLN4924, which blocks the neddylation of all cullins, DI-1859 demonstrates a high degree of selectivity, potently inhibiting only cullin 3 neddylation without affecting other cullin family members (cullin 1, 2, 4A, 4B, 5) [1].

Cullin 3 neddylation selectivity

DI-1859: Optimal Research Application Scenarios Based on Quantitative Evidence


Elucidating Cullin 3 (CRL3) Specific Biology and Substrate Regulation

DI-1859 is the premier tool for dissecting the function of the CRL3 E3 ligase complex due to its high selectivity for inhibiting only cullin 3 neddylation, without affecting other cullins [1]. Its covalent binding and sub-nanomolar potency ensure complete and sustained target engagement, which is essential for accurately determining CRL3 substrate half-lives and downstream signaling effects, such as the stabilization of NRF2.

In Vivo Investigation of CRL3-Mediated Hepatoprotection and Oxidative Stress

DI-1859 is validated for in vivo use, demonstrating robust target engagement and therapeutic efficacy in a mouse model of acetaminophen-induced liver injury [1]. Its ability to significantly increase NRF2 protein levels in liver tissue and protect against damage makes it the compound of choice for preclinical studies exploring the role of the DCN1-Cullin 3-NRF2 axis in hepatotoxicity, oxidative stress, and other liver pathologies.

High-Potency and Long-Duration Cellular Assays Requiring Complete Pathway Suppression

For cellular assays where maximum and sustained inhibition of cullin 3 neddylation is required, DI-1859 is the optimal selection over reversible analogs like DI-591 or pan-inhibitors like MLN4924 [1]. Its ~1000-fold greater potency than DI-591 allows for use at concentrations as low as 1 nM, minimizing off-target effects and cytotoxicity. The covalent, irreversible binding ensures pathway suppression persists even after compound washout, enabling extended time-course experiments.

Structure-Based Drug Design and Development of Next-Generation DCN1 Inhibitors

The availability of high-resolution co-crystal structures (e.g., PDB 6XOO) of DI-1859 bound to DCN1 provides a valuable atomic-level template for rational drug design [1][2]. Researchers in medicinal chemistry can leverage this structural information to design novel covalent inhibitors with improved properties or to understand the precise molecular determinants of DCN1-cullin 3 selectivity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for DI-1859

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.